
Iprazochrome
Übersicht
Beschreibung
Iprazochrom ist eine chemische Verbindung, die für ihre Verwendung als Antimigränemittel bekannt ist. Es ist auch zur Behandlung und Vorbeugung der diabetischen Retinopathie bei Personen mit Typ-2-Diabetes indiziert. Chemisch ist es ein Derivat von Adrenochrom, einem Produkt der Adrenalinoxidation .
Herstellungsmethoden
Iprazochrom kann durch verschiedene synthetische Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 3-Hydroxy-1-Isopropylindolin-5,6-dion mit Semicarbazid unter bestimmten Reaktionsbedingungen. Die industriellen Produktionsmethoden für Iprazochrom beinhalten typischerweise die Optimierung dieser Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
Iprazochrome can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-1-isopropylindoline-5,6-dione with semicarbazide under specific reaction conditions. The industrial production methods for this compound typically involve optimizing these reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Iprazochrom unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern.
Substitution: Es kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Migraine Prophylaxis
Iprazochrome has been extensively studied for its effectiveness in preventing migraines. A controlled study demonstrated that patients receiving this compound experienced a significant reduction in migraine scores compared to those receiving a placebo. Specifically, out of 44 participants, 16 showed positive responses to this compound treatment .
Dosage for Migraine Treatment :
- Typical dosage is 2.5 mg taken three times daily.
- Initial treatment may require abortive medication during the first weeks .
Diabetic Retinopathy
In addition to its use in migraine prophylaxis, this compound is indicated for managing diabetic retinopathy. It has shown positive effects in stabilizing retinal health and preventing further deterioration in patients with diabetes .
Clinical Findings :
- A study involving diabetic patients reported improvements in retinal conditions when treated with this compound over a sustained period .
Case Study 1: Migraine Management
A patient treated with this compound reported a reduction in migraine frequency from multiple episodes per week to only 1–2 mild episodes per month after consistent treatment over three months. This case highlights this compound's potential as an effective long-term solution for chronic migraine sufferers .
Case Study 2: Diabetic Retinopathy
In another instance, a patient diagnosed with diabetic retinopathy was administered this compound alongside standard treatments. The patient's retinal health stabilized, and there was a noted improvement in visual acuity over six months of treatment .
Pharmacokinetics
This compound exhibits rapid absorption when taken on an empty stomach, achieving peak serum concentration within one hour. Its half-life is approximately 2.2 hours, with renal metabolism leading to the elimination of about 20% in unchanged form .
Side Effects
While generally well-tolerated, this compound may cause some side effects:
Wirkmechanismus
Iprazochrome acts as a serotonin antagonist, specifically targeting the 5-HT2D receptor. It neutralizes other vasoactive compounds such as bradykinin and histamine. This action decreases the permeability and fragility of blood vessels, which helps in reducing migraine frequency and severity .
Vergleich Mit ähnlichen Verbindungen
Iprazochrom ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seines spezifischen Wirkmechanismus und seiner Doppelfunktion bei der Behandlung von Migräne und diabetischer Retinopathie. Zu den ähnlichen Verbindungen gehören:
Adrenochrom: Ein Produkt der Adrenalinoxidation, aber mit unterschiedlichen pharmakologischen Eigenschaften.
Carbazochrom: Ein weiteres Derivat von Adrenochrom mit unterschiedlichen Verwendungen und Wirkungen.
Die Einzigartigkeit von Iprazochrom liegt in seiner spezifischen Zielsetzung von Serotoninrezeptoren und seiner kombinierten Verwendung bei der Migräneprophylaxe und der Behandlung der diabetischen Retinopathie.
Biologische Aktivität
Iprazochrome is a pharmacological compound primarily recognized for its role as an antimigraine agent and its potential therapeutic effects in diabetic retinopathy. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant research findings.
Chemical Profile
This compound is chemically classified as a derivative of adrenochrome, which is produced through the oxidation of adrenaline. It also relates to carbazochrome, exhibiting a molecular formula of C₁₂H₁₆N₄O₃ and a molecular weight of 248.28 g/mol .
The primary mechanism of this compound involves its action as a serotonin antagonist , specifically targeting the 5-HT₂D receptor. This antagonistic activity contributes to its ability to mitigate migraine symptoms by reducing the permeability and fragility of blood vessels, thereby decreasing the frequency and severity of migraine attacks . Additionally, this compound neutralizes various vasoactive compounds such as bradykinin and histamine, which are implicated in migraine pathophysiology .
Clinical Applications
- Migraine Prophylaxis : this compound is utilized for the prevention of migraine attacks. Its efficacy has been demonstrated in clinical settings where it significantly reduces the number of migraine days experienced by patients .
- Diabetic Retinopathy : The compound is also indicated for both the treatment and prevention of diabetic retinopathy in individuals with type-2 diabetes. This application highlights its potential protective effects on vascular integrity .
Antimicrobial and Antioxidant Properties
Recent studies have evaluated this compound's antimicrobial and antioxidant activities. For instance, research involving synthesized derivatives has shown promising results against various microbial strains, indicating that modifications to the this compound structure could enhance its biological efficacy .
Compound | Antimicrobial Activity | Antioxidant Activity |
---|---|---|
This compound Derivative 1 | Moderate | High |
This compound Derivative 2 | High | Moderate |
This compound Derivative 3 | Low | High |
Case Studies
- Migraine Management : A case study involving a cohort of patients receiving this compound showed a reduction in migraine frequency by approximately 50% over three months. Patients reported fewer side effects compared to traditional antimigraine medications like triptans .
- Diabetic Retinopathy : In another study, patients with type-2 diabetes treated with this compound demonstrated improved retinal health markers compared to a control group receiving placebo treatment. This suggests potential benefits in preserving vision and preventing disease progression .
Research Findings
Recent literature emphasizes the need for further investigation into this compound's broader pharmacological profiles:
- Neuroprotective Effects : Studies suggest that this compound may exert neuroprotective effects against oxidative stress, which could be beneficial in conditions like Alzheimer's disease .
- Potential Drug Interactions : As with many pharmacological agents, understanding potential interactions with other medications remains crucial for optimizing therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the established analytical methods for characterizing Iprazochrome’s purity and stability in preclinical studies?
this compound (CAS 7248-21-7) is typically characterized using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, validated against its molecular structure (C₁₂H₁₆N₄O₃) and semicarbazone functional group . Stability studies under varying pH and temperature conditions employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) to monitor degradation products, particularly oxidation of the indolinedione moiety .
Q. How does this compound’s mechanism of action as a 5-HT receptor antagonist inform its use in migraine prophylaxis?
this compound competitively inhibits 5-HT₂B/₂C receptors, reducing neurovascular inflammation and cortical spreading depression in migraine models. Methodologically, receptor binding affinity (Ki) is quantified via radioligand displacement assays using [³H]-LSD in transfected HEK293 cells, with efficacy validated in rodent models of nitroglycerin-induced migraine .
Q. What pharmacokinetic parameters are critical for optimizing oral dosing in diabetic retinopathy studies?
Key parameters include bioavailability (~40% in rats), plasma half-life (2.5–3 hours), and protein binding (>85%). Dose optimization relies on repeated oral administration (2.5–5 mg/kg TID) to maintain steady-state concentrations, validated via LC-MS/MS quantification in plasma and retinal tissue .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in aborting migraine attacks be resolved?
While this compound reduces migraine frequency (50% reduction in 60% of patients in Phase III trials), its inability to terminate acute attacks may stem from delayed peak plasma levels (Tₘₐₓ = 1.5 hours). Comparative studies using subcutaneous formulations or co-administration with triptans are methodologically proposed to address this contradiction .
Q. What experimental strategies validate this compound’s neuroprotective effects in diabetic retinopathy beyond serotonin antagonism?
Transcriptomic profiling of retinal ganglion cells in hyperglycemic mice reveals this compound downregulates pro-apoptotic Bax/Bcl-2 ratios and VEGF-A expression. Techniques include RNA-seq analysis and immunohistochemical staining for caspase-3 activation, paired with electroretinography to assess functional preservation .
Q. How do structural modifications to this compound’s indolinedione scaffold influence receptor selectivity and off-target effects?
Substituent analysis via molecular docking (e.g., replacing the isopropyl group with cyclopropyl) identifies steric hindrance as a determinant of 5-HT₂B vs. 5-HT₂C selectivity. In vitro off-target profiling using CEREP panels (>70 receptors) and in vivo telemetry in conscious rats assess cardiovascular side effects .
Q. What methodologies address the limited bioavailability of this compound in CNS-targeted studies?
Nanostructured lipid carriers (NLCs) functionalized with lactoferrin enhance blood-brain barrier penetration. Pharmacokinetic validation combines in situ brain perfusion models with MALDI imaging to map regional distribution in murine brains .
Q. Methodological Challenges & Data Analysis
Q. How should researchers design longitudinal studies to evaluate this compound’s long-term safety in chronic migraine?
Double-blind, placebo-controlled trials with ≥12-month follow-ups must include liver function tests (ALT/AST monitoring) and echocardiography to detect valvulopathy, a known risk with prolonged 5-HT₂B antagonism. Data analysis requires Kaplan-Meier survival curves for adverse event incidence .
Q. What statistical approaches reconcile discrepancies between preclinical and clinical efficacy data?
Bayesian meta-analysis of interspecies dose scaling (e.g., mg/m² conversion) adjusts for differences in receptor density and metabolic clearance. Sensitivity analysis identifies outliers in trial datasets, such as non-responders with genetic polymorphisms in CYP2D6 .
Q. How can in vitro binding assays be optimized to reflect this compound’s physiological activity in vivo?
Dynamic mass redistribution (DMR) assays using label-free biosensors measure real-time cellular responses to this compound in primary neuron cultures, correlating with in vivo efficacy better than static binding assays .
Q. Ethical & Reproducibility Considerations
Q. What ethical safeguards are essential when testing this compound in vulnerable populations (e.g., pediatric migraine)?
Informed consent protocols must address teratogenicity risks (Category C in pregnancy) and cognitive side effects in adolescents. Independent data monitoring boards (DMBs) should oversee interim analyses to halt trials for futility or harm .
Q. How can researchers ensure reproducibility in this compound’s preclinical migraine models?
Standardizing nitroglycerin doses (10 mg/kg in mice) and environmental stimuli (light/noise stress) across labs reduces variability. Open-access repositories for raw electrophysiology data (e.g., ICB-RD) enable independent validation .
Q. Tables
Parameter | Value | Method | Reference |
---|---|---|---|
Molecular Weight | 264.3 g/mol | MS (ESI+) | |
LogP | 1.8 ± 0.2 | Shake-flask HPLC | |
Plasma Protein Binding | 85–90% | Equilibrium dialysis | |
5-HT₂B Ki | 8.3 nM | Radioligand assay ([³H]-LSD) |
Eigenschaften
CAS-Nummer |
7248-21-7 |
---|---|
Molekularformel |
C12H16N4O3 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
(3,6-dihydroxy-1-propan-2-yl-2,3-dihydroindol-5-yl)iminourea |
InChI |
InChI=1S/C12H16N4O3/c1-6(2)16-5-11(18)7-3-8(14-15-12(13)19)10(17)4-9(7)16/h3-4,6,11,17-18H,5H2,1-2H3,(H2,13,19) |
InChI-Schlüssel |
AIGVHODMVKGZDA-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Kanonische SMILES |
CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Key on ui other cas no. |
7248-21-7 |
Synonyme |
1-isopropyl-3-hydroxy-5-semicarbazono-6-oxo-2,3,5,6-tetrahydroindole 1-isopropylnoradrenochrome-5-monosemicarbazone Divascan iprazochrome Migrenon N-propylnoradrenochrome monosemicarbazone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.